molecular formula C9H10ClNOS B14055841 1-(2-Amino-5-mercaptophenyl)-3-chloropropan-1-one

1-(2-Amino-5-mercaptophenyl)-3-chloropropan-1-one

Cat. No.: B14055841
M. Wt: 215.70 g/mol
InChI Key: OCRAHWFGNGVAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-5-mercaptophenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C9H10ClNOS. This compound is notable for its unique structure, which includes an amino group, a mercapto group, and a chloropropanone moiety. These functional groups make it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-mercaptophenyl)-3-chloropropan-1-one typically involves the reaction of 2-amino-5-mercaptobenzene with 3-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-mercaptophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Amino-5-mercaptophenyl)-3-chloropropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Amino-5-mercaptophenyl)-3-chloropropan-1-one exerts its effects is primarily through its interaction with biological molecules. The amino and mercapto groups can form covalent bonds with proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-5-mercaptophenyl)-3-chloropropan-1-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(2-amino-5-sulfanylphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C9H10ClNOS/c10-4-3-9(12)7-5-6(13)1-2-8(7)11/h1-2,5,13H,3-4,11H2

InChI Key

OCRAHWFGNGVAEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)C(=O)CCCl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.